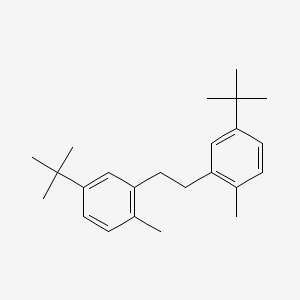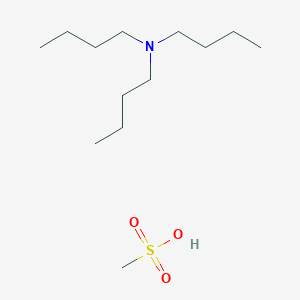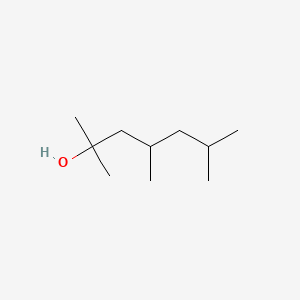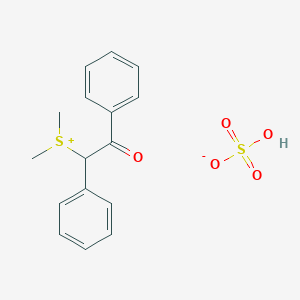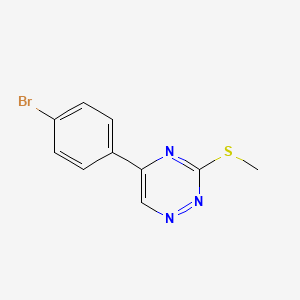
1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring substituted with a bromophenyl group at the 5-position and a methylthio group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzonitrile with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted triazines.
Substitution: Various substituted triazines depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and methylthio groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,2,4-Triazine, 5-phenyl-3-(methylthio)-: Lacks the bromine atom, which may affect its reactivity and biological activity.
1,2,4-Triazine, 5-(4-chlorophenyl)-3-(methylthio)-: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-: Substituted with a methyl group, which may influence its steric and electronic characteristics.
Uniqueness
1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- is unique due to the presence of the bromophenyl group, which can enhance its reactivity and potential for further functionalization. The combination of the bromine and methylthio groups provides a distinct set of chemical and biological properties that can be leveraged in various applications.
属性
CAS 编号 |
69466-82-6 |
|---|---|
分子式 |
C10H8BrN3S |
分子量 |
282.16 g/mol |
IUPAC 名称 |
5-(4-bromophenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8BrN3S/c1-15-10-13-9(6-12-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3 |
InChI 键 |
OQIKZKFDJPUHKU-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=CN=N1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


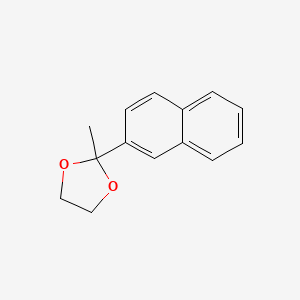
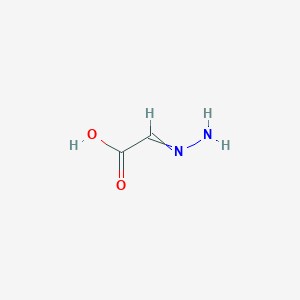
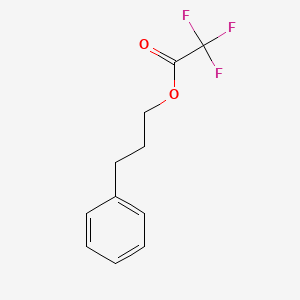
![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)

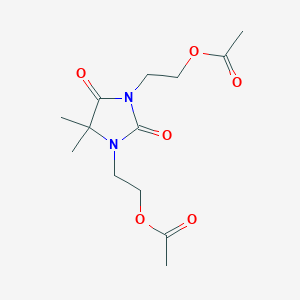
![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
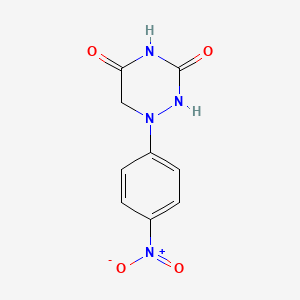
![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

